molecular formula C49H75N11O12S2 B058293 Mecaot CAS No. 113789-43-8

Mecaot

Cat. No.: B058293
CAS No.: 113789-43-8
M. Wt: 1074.3 g/mol
InChI Key: QGWBGSISQDGWFE-UJFKYAOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mecaot, also known as this compound, is a useful research compound. Its molecular formula is C49H75N11O12S2 and its molecular weight is 1074.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pituitary Hormones - Pituitary Hormones, Posterior - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

113789-43-8

Molecular Formula

C49H75N11O12S2

Molecular Weight

1074.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-hydroxyphenyl)methyl]-3-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H75N11O12S2/c1-6-28(5)41-47(71)55-31(13-14-37(50)62)43(67)56-34(22-38(51)63)44(68)58-35(48(72)60-19-7-8-36(60)46(70)57-32(20-26(2)3)42(66)53-24-39(52)64)25-73-74-49(17-15-27(4)16-18-49)23-40(65)54-33(45(69)59-41)21-29-9-11-30(61)12-10-29/h9-12,26-28,31-36,41,61H,6-8,13-25H2,1-5H3,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,66)(H,54,65)(H,55,71)(H,56,67)(H,57,70)(H,58,68)(H,59,69)/t27?,28-,31-,32-,33-,34-,35-,36-,41?,49?/m0/s1

InChI Key

QGWBGSISQDGWFE-UJFKYAOLSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCC(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCC(CC2)C)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCC(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Synonyms

1'-(1'-thio-4'-methylcyclohexane)acetic acid oxytocin
MeCAOT
oxytocin, 1'-(1'-thio-4'-methylcyclohexane)acetic acid-

Origin of Product

United States

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